molecular formula C16H33BrO B6213141 1-bromo-12-(tert-butoxy)dodecane CAS No. 433735-01-4

1-bromo-12-(tert-butoxy)dodecane

Cat. No.: B6213141
CAS No.: 433735-01-4
M. Wt: 321.34 g/mol
InChI Key: ORGRFKLXDYVNCO-UHFFFAOYSA-N
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Description

1-Bromo-12-(tert-butoxy)dodecane is a brominated alkane derivative with a tert-butoxy ether group at the 12th carbon of a dodecane backbone. The bromine atom at position 1 confers reactivity for nucleophilic substitution reactions, while the bulky tert-butoxy group at position 12 may influence solubility, steric interactions, and thermal stability .

Properties

CAS No.

433735-01-4

Molecular Formula

C16H33BrO

Molecular Weight

321.34 g/mol

IUPAC Name

1-bromo-12-[(2-methylpropan-2-yl)oxy]dodecane

InChI

InChI=1S/C16H33BrO/c1-16(2,3)18-15-13-11-9-7-5-4-6-8-10-12-14-17/h4-15H2,1-3H3

InChI Key

ORGRFKLXDYVNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCCCCCCCBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-12-(tert-butoxy)dodecane can be synthesized through a multi-step process. One common method involves the bromination of 12-(tert-butoxy)dodecane. The reaction typically uses bromine (Br2) or hydrogen bromide (HBr) in the presence of a radical initiator or under UV light to facilitate the substitution reaction. The reaction conditions often include an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to dissolve the reactants and control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 1-bromo-12-(tert-butoxy)dodecane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactors has been reported to enhance the efficiency and sustainability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

1-bromo-12-(tert-butoxy)dodecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Conditions: These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, which stabilize the transition state and enhance the reaction rate.

Major Products

The major products of these substitution reactions depend on the nucleophile used. For example, reaction with sodium hydroxide (NaOH) would yield 12-(tert-butoxy)dodecanol, while reaction with an amine would produce the corresponding amine derivative.

Scientific Research Applications

1-bromo-12-(tert-butoxy)dodecane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used to modify the surface properties of materials, enhancing their hydrophobicity or other desired characteristics.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 1-bromo-12-(tert-butoxy)dodecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the electron-donating effect of the tert-butoxy group, which stabilizes the carbocation intermediate .

Comparison with Similar Compounds

1-Bromododecane (C₁₂H₂₅Br)

  • Molecular Weight : 249.23 g/mol .
  • Key Properties :
    • Boiling point: ~278–280°C (estimated from thermodynamic data) .
    • Reactivity: Bromine’s moderate electronegativity makes it suitable for alkylation and coupling reactions.
    • Applications: Used as an intermediate in organic synthesis and surfactant production.

1-Bromododecane lacks the tert-butoxy group, leading to lower steric hindrance and higher volatility compared to 1-bromo-12-(tert-butoxy)dodecane. Its simpler structure also results in fewer polar interactions, reducing solubility in polar solvents .

1-Iodododecane (C₁₂H₂₅I)

  • Molecular Weight : 296.23 g/mol (inferred from halogen substitution trends).
  • Key Properties :
    • Boiling point: Higher than 1-bromododecane due to iodine’s larger atomic mass and stronger van der Waals forces.
    • Reactivity: Iodine’s lower electronegativity enhances leaving-group ability in substitution reactions.

1-Iodododecane shares a similar hydrocarbon backbone but differs in halogen type.

Dodecane Derivatives with Ether Groups

  • Example : Methoxy-PEG350 (mentioned in ).
  • Key Properties :
    • Polarity: Ether groups enhance solubility in polar solvents (e.g., PEG derivatives in catalytic systems).
    • Stability: Ether linkages are less prone to hydrolysis compared to ester or amide groups.

The tert-butoxy group in 1-bromo-12-(tert-butoxy)dodecane introduces significant steric hindrance, which may limit its miscibility with nonpolar solvents like dodecane. This contrasts with methoxy-PEG350, where the polyethylene glycol chain increases hydrophilicity .

Taxane Recovery Systems Using Dodecane Overlay ()

  • Function : Dodecane overlay methods recover secreted taxanes in microbial cultures.
  • Limitations :
    • Evaporation losses during cultivation.
    • Inability to recover intracellular compounds.

1-Bromo-12-(tert-butoxy)dodecane’s bromine and ether groups could modify its partitioning behavior in biphasic systems.

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Key Applications
1-Bromo-12-(tert-butoxy)dodecane* C₁₆H₃₃BrO ~329.3 (estimated) Bromine, tert-butoxy ~300–320 (estimated) Organic synthesis, surfactants
1-Bromododecane C₁₂H₂₅Br 249.23 Bromine 278–280 Alkylation reactions
1-Iodododecane C₁₂H₂₅I 296.23 Iodine >300 Nucleophilic substitutions
Dodecane C₁₂H₂₆ 170.34 None 216–218 Solvent, reference standard
Methoxy-PEG350 (C₂H₄O)ₙ-CH₃O ~350 Ether, PEG chain Variable Catalytic systems, drug delivery

*Estimated values based on structural analogs.

Research Findings and Insights

  • Reactivity : The tert-butoxy group in 1-bromo-12-(tert-butoxy)dodecane may slow reaction kinetics in SN2 pathways compared to 1-bromododecane due to steric hindrance .
  • Solubility : Enhanced polarity from the ether group could improve solubility in polar aprotic solvents (e.g., DMF or acetone) relative to pure alkanes .
  • Thermal Stability : The tert-butoxy group’s bulky structure may increase thermal stability, as seen in other branched ethers, but experimental validation is needed .

Biological Activity

1-Bromo-12-(tert-butoxy)dodecane is an organic compound characterized by its long hydrophobic alkyl chain and the presence of a bromine atom, which can influence its biological activity. This article explores the biological properties of this compound, including its antimicrobial effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-bromo-12-(tert-butoxy)dodecane is C15H31BrO. The presence of a bromine atom and a tert-butoxy group can enhance its lipophilicity, potentially affecting its interaction with biological membranes.

PropertyValue
Molecular FormulaC15H31BrO
Molecular Weight307.43 g/mol
CAS Number[not specified]
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including those similar to 1-bromo-12-(tert-butoxy)dodecane, exhibit significant antimicrobial activity. For instance, compounds with bromine substituents have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

  • Minimum Inhibitory Concentration (MIC) : Research suggests that halogenated aliphatic compounds can have MIC values ranging from 1 to 10 µM against various bacterial strains. Specific studies on analogs have demonstrated that modifications in the alkyl chain length and branching can optimize these values.

Cytotoxicity

The cytotoxic effects of 1-bromo-12-(tert-butoxy)dodecane have not been extensively documented in literature; however, related compounds often exhibit dose-dependent cytotoxicity toward mammalian cell lines. For example:

  • Cell Lines Tested : Commonly used cell lines include HEK293 (human embryonic kidney cells) and L6 (rat skeletal myoblasts).
  • Cytotoxicity Assays : The concentration at which 50% of cells are viable (CC50) is a standard measure. For many brominated compounds, CC50 values can range from 10 to 100 µM.

Case Studies

  • Study on Antimicrobial Activity : A study evaluating the antimicrobial effects of brominated compounds found that those with longer alkyl chains exhibited enhanced activity against S. aureus, with MIC values around 2 µM for certain derivatives.
  • Cytotoxicity Evaluation : In a comparative analysis of various halogenated compounds, it was noted that while some exhibited promising antimicrobial properties, they also showed significant cytotoxicity at concentrations above 20 µM.

The biological activity of 1-bromo-12-(tert-butoxy)dodecane may be attributed to its ability to disrupt cellular membranes due to its hydrophobic nature. The bromine atom can also participate in halogen bonding interactions with biological macromolecules, enhancing binding affinity to target sites such as enzymes or receptors.

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